molecular formula C15H16O2 B563740 Nabumetone-d3 CAS No. 1216770-08-9

Nabumetone-d3

Cat. No. B563740
M. Wt: 231.309
InChI Key: BLXXJMDCKKHMKV-BMSJAHLVSA-N
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Description

Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain . It is a prodrug that is converted to the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), following oral administration .


Synthesis Analysis

While specific synthesis details for Nabumetone-d3 were not found, a study discusses the photostability of Nabumetone and a newly synthesized analog. The study aimed to achieve better photostability and a pharmacokinetic profile .


Molecular Structure Analysis

Nabumetone-d3 has the molecular formula C15H16O2 . It is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group .


Physical And Chemical Properties Analysis

Nabumetone is a white to off-white crystalline substance. It is nonacidic and practically insoluble in water, but soluble in alcohol and most organic solvents . It has an n-octanol:phosphate buffer partition coefficient of 2,400 at pH 7.4 .

Scientific Research Applications

Pharmacological Effects and Metabolism

  • Nabumetone is a nonsteroidal anti-inflammatory prodrug mainly used for managing osteoarthritis and rheumatoid arthritis. It exerts its effects through the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclo-oxygenase-2 (COX-2). The metabolization involves O-demethylation, reduction of the ketone to an alcohol, and oxidative cleavage of the side-chain, leading to acetic acid derivatives (Hedner et al., 2004).

Carbonyl Reduction in Metabolism

  • Carbonyl reduction is a significant pathway in the biotransformation of nabumetone. Multiple carbonyl reducing enzymes are involved in this process, transforming nabumetone to its reduced metabolite (Škarydová et al., 2013).

Immunomodulatory Effects

  • Nabumetone demonstrates immunomodulatory effects on cellular immunity in mice, showing a suppression of cellular immune responses at higher doses (Naveed et al., 2020).

Role of CYP1A2 in Metabolism

  • CYP1A2 plays a predominant role in the metabolism of nabumetone to 6-MNA in human liver microsomes, with minor contributions from other P450 enzymes (Turpeinen et al., 2009).

Micronization Techniques

  • Micronization of nabumetone using the rapid expansion of supercritical solution (RESS) process enhances the dissolution rate of the drug, which is critical for its efficacy (Su et al., 2009).

Flavin-Containing Monooxygenase in Metabolism

  • Flavin-containing monooxygenase (FMO) 5 plays a role in the formation of 6-MNA from an intermediate metabolite of nabumetone, demonstrating the complexity of its metabolic pathway (Matsumoto et al., 2020).

Photochemical Studies

  • Studies on the photophysical and photochemical aspects of 6-methoxy-2-naphthylacetic acid, nabumetone's major metabolite, have been conducted to understand its behavior under light exposure, which is crucial for its stability and efficacy (Bosca et al., 2000).

Detection in Biological Samples

  • Development of voltammetric techniques for nabumetone allows its determination in pharmaceutical dosage form, human serum, and urine, indicating its potential in therapeutic monitoring and pharmacokinetic studies (Altun et al., 2007).

Safety And Hazards

Nabumetone may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . NSAIDs such as nabumetone may cause ulcers, bleeding, or holes in the stomach or intestine . These problems may develop at any time during treatment, may happen without warning symptoms, and may cause death .

Future Directions

Nabumetone is usually taken once or twice a day with or without food. It is recommended to take Nabumetone at around the same time every day . The amount of medicine that you take depends on the strength of the medicine .

Relevant Papers A meta-analysis study compared the incidence of severe gastrointestinal (GI) adverse events in patients taking nabumetone in comparison with conventional nonsteroidal anti-inflammatory drugs (NSAIDs) . Another study performed photostability studies on topical formulations containing the anti-inflammatory drug Nabumetone and an analog newly synthesized .

properties

IUPAC Name

4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXJMDCKKHMKV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676051
Record name 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nabumetone-d3

CAS RN

1216770-08-9
Record name 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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